molecular formula C10H21N B13124193 3-Cyclohexylbutan-1-amine

3-Cyclohexylbutan-1-amine

Cat. No.: B13124193
M. Wt: 155.28 g/mol
InChI Key: LVOJPLUEOINCFY-UHFFFAOYSA-N
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Description

3-Cyclohexylbutan-1-amine is an organic compound with the molecular formula C10H21N It is a primary amine, characterized by the presence of a cyclohexyl group attached to a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylbutan-1-amine typically involves the alkylation of cyclohexylamine with butyl halides under basic conditions. One common method is the reaction of cyclohexylamine with 1-bromobutane in the presence of a strong base like sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced separation techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of N-substituted amines or amides.

Scientific Research Applications

3-Cyclohexylbutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler analogue with a single cyclohexyl group attached to an amine.

    Butylamine: A linear analogue with a butyl group attached to an amine.

    Cyclohexylbutylamine: A compound with a similar structure but different positional isomerism.

Uniqueness: 3-Cyclohexylbutan-1-amine is unique due to its specific structural arrangement, combining the properties of both cyclohexyl and butyl groups

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3-cyclohexylbutan-1-amine

InChI

InChI=1S/C10H21N/c1-9(7-8-11)10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3

InChI Key

LVOJPLUEOINCFY-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1CCCCC1

Origin of Product

United States

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